molecular formula C26H22N4O2S B2979325 N-(2,4-dimethylphenyl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide CAS No. 536703-65-8

N-(2,4-dimethylphenyl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide

Cat. No.: B2979325
CAS No.: 536703-65-8
M. Wt: 454.55
InChI Key: QAGYBOIZLMMLNF-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a synthetic complex heterocyclic compound offered for research and development purposes. This molecule features a pyrimido[5,4-b]indole core, a scaffold of significant interest in medicinal chemistry due to its potential to interact with various biological targets. Structurally related analogs have been investigated for their capacity to modulate kinase activity . Compounds with similar pyrimidoindole and acetamide structures are frequently explored in early-stage discovery for conditions such as pain and inflammation . The presence of the phenylthioacetamide moiety suggests potential for enzyme inhibition, analogous to other documented kinase inhibitors that incorporate substituted aniline and heterocyclic groups . This product is provided exclusively for use in laboratory research to further investigate its physicochemical properties, mechanism of action, and potential biochemical applications. It is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human use. The buyer assumes all responsibility for confirming compound identity and purity and for compliance with all applicable local and international regulations.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O2S/c1-16-12-13-20(17(2)14-16)27-22(31)15-33-26-29-23-19-10-6-7-11-21(19)28-24(23)25(32)30(26)18-8-4-3-5-9-18/h3-14,28H,15H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAGYBOIZLMMLNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4)NC5=CC=CC=C53)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethylphenyl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure with a pyrimido[5,4-b]indole core, which is known for various biological activities. The molecular formula is C25H23N3O2SC_{25}H_{23}N_3O_2S, and its IUPAC name reflects its intricate design.

PropertyValue
Molecular FormulaC25H23N3O2S
Molecular Weight429.53 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

Anticancer Properties

Research indicates that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation.

  • Mechanism of Action :
    • Inhibition of specific kinases involved in tumor growth.
    • Induction of oxidative stress leading to cell death.
  • Case Studies :
    • A study demonstrated that derivatives of pyrimido[5,4-b]indole exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells .
    • Another investigation highlighted the compound's ability to enhance the effects of conventional chemotherapy agents .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Its thioacetamide group may contribute to its efficacy against bacterial strains.

  • Mechanism of Action :
    • Disruption of bacterial cell wall synthesis.
    • Inhibition of essential enzymes involved in bacterial metabolism.
  • Research Findings :
    • Laboratory tests revealed effective inhibition against Gram-positive and Gram-negative bacteria .
    • Comparative studies showed that the compound outperformed standard antibiotics in certain assays.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from simpler organic precursors. Key steps include:

  • Formation of the Pyrimido[5,4-b]indole Core :
    • A condensation reaction between an indole derivative and a phenyl-substituted pyrimidinone.
    • Use of strong bases or acids under controlled heating conditions.
  • Thioacetylation :
    • Introduction of the thioacetamide group through reaction with thioketones or thioureas.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with several pyrimido[5,4-b]indole derivatives reported in recent studies. Below is a systematic comparison based on substituent variations, synthesis routes, and biological activities:

Structural and Substituent Variations

Compound ID Pyrimidoindole Substituents Acetamide Substituent Molecular Weight Key Features
Target Compound 3-phenyl, 4-oxo N-(2,4-dimethylphenyl) Not reported Balanced lipophilicity, TLR4 focus
Compound 42 3-phenyl, 4-oxo, 5-methyl N-cyclohexyl Not reported Cyclohexyl enhances selectivity
Compound 43 3-phenyl, 4-oxo, 5-methyl N-cyclohexyl-N-methyl Not reported Methylation improves metabolic stability
Compound in 3-methyl, 4-oxo N-(4-methylphenyl) 537.67 g/mol Simplified aryl group, lower steric bulk
Compound 32 3-phenyl, 4-oxo, 5-methyl, 8-amino N-cyclohexyl Not reported Amino group enables further derivatization
Compound 888442-02-2 3-(3,4-dimethoxyphenyl), 4-oxo N-(4-methylbenzyl) 514.6 g/mol Methoxy groups enhance solubility

Key Observations:

  • Acetamide Substituents: The target compound’s 2,4-dimethylphenyl group offers intermediate steric bulk compared to cyclohexyl (Compounds 42, 43) and 4-methylbenzyl (Compound 888442-02-2). This may influence membrane permeability and target binding .
  • The 3-phenyl group in the target compound may stabilize hydrophobic interactions .
  • Functional Groups: Amino (Compound 32) or methoxy (Compound 888442-02-2) substituents introduce hydrogen-bonding capacity, which could enhance solubility or target interactions .

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